molecular formula C12H15N3O2 B15096165 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol

Cat. No.: B15096165
M. Wt: 233.27 g/mol
InChI Key: UAKFLXOTKJHCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific biological activities and applications.

Biological Activity

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol, also referred to as 2-[(quinazolin-4-yl)amino]ethanol, is a compound belonging to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_2O. The structure incorporates a quinazoline moiety linked to an ethanolic side chain, which enhances its solubility and potential interactions within biological systems. The presence of an amino group and an ethoxy group is significant for its interactions with various biological targets.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancerous cells .

Table 1: Antitumor Activity of Quinazoline Derivatives

Compound NameCell Lines TestedActivity Observed
This compoundEhrlich Ascites CarcinomaSignificant cytotoxicity
Quinazolinone-sulfonamide hybridsBreast cancer, cervical cancerHigh cytotoxic activity
4(3H)-quinazolinonesHepatocellular carcinomaInduction of apoptosis

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has been documented in various studies. Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Compound NameBacteria TestedActivity Observed
This compoundStaphylococcus aureusInhibition of growth
6-MethylquinazolineEscherichia coliModerate antibacterial activity
4(3H)-quinazolinonePseudomonas aeruginosaSignificant inhibition

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of quinazoline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in mediating inflammatory responses. Studies suggest that compounds such as this compound can modulate these pathways effectively .

The biological activity of this compound is largely attributed to its ability to bind with specific biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, confirming its binding affinity with key proteins involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Study on Anticancer Activity : A recent investigation into the anticancer effects of quinazolines revealed that certain derivatives significantly inhibited tumor growth in vivo models, showcasing their potential for therapeutic applications .
  • Antimicrobial Efficacy : A comparative analysis indicated that quinazolines exhibited superior antimicrobial properties compared to traditional antibiotics against resistant bacterial strains .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[2-(quinazolin-4-ylamino)ethoxy]ethanol

InChI

InChI=1S/C12H15N3O2/c16-6-8-17-7-5-13-12-10-3-1-2-4-11(10)14-9-15-12/h1-4,9,16H,5-8H2,(H,13,14,15)

InChI Key

UAKFLXOTKJHCSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.